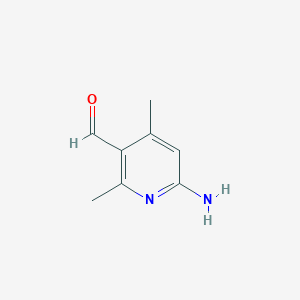
6-Amino-2,4-dimethylnicotinaldehyde
Cat. No. B063195
Key on ui cas rn:
179555-36-3
M. Wt: 150.18 g/mol
InChI Key: FFHCLBQWDMRPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05972975
Procedure details


In a 10 mL round bottomed flask was added a magnetic stirrer bar, 500 mg (1.2 mmol) of triphenylphosphonium methyl bromide and 137 mg (1.22 mmol) of potassium t-butoxide. The flask is stoppered with a rubber septum, flushed with nitrogen and 5 mL of dry THF was added to the mixture. After stirring at room temperature for 1 h, the solution was cooled to -60° C. and a solution of 170 mg (1.0 mmol) of 5-formyl4,6-dimethyl-2-aminopyridine in 2 mL of THF was added. After stirring for 30 minutes, the solution was warmed to 25° C. and stirred for 1 h. The solvent was removed in vacuo and and the title compound purified by silica gel column chromatography eluted with (methylene chloride/methanol (95:5).
Name
triphenylphosphonium methyl bromide
Quantity
500 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
CBr.[C:3]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[K+].[CH:28]([C:30]1[C:31]([CH3:38])=[CH:32][C:33]([NH2:37])=[N:34][C:35]=1[CH3:36])=O>C1COCC1>[CH3:38][C:31]1[C:30]([CH:28]=[CH2:3])=[C:35]([CH3:36])[N:34]=[C:33]([NH2:37])[CH:32]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
triphenylphosphonium methyl bromide
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CBr.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
137 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1C(=CC(=NC1C)N)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
In a 10 mL round bottomed flask was added a magnetic stirrer bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen and 5 mL of dry THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to -60° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was warmed to 25° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the title compound purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with (methylene chloride/methanol (95:5)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC(=NC(=C1C=C)C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

